molecular formula C19H23N3O B4923486 N-(3,4-dimethylphenyl)-1-(3-pyridinylcarbonyl)-3-piperidinamine

N-(3,4-dimethylphenyl)-1-(3-pyridinylcarbonyl)-3-piperidinamine

Cat. No. B4923486
M. Wt: 309.4 g/mol
InChI Key: OGGCWQHIVAZWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-(3-pyridinylcarbonyl)-3-piperidinamine, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP belongs to the class of piperidine compounds and has a molecular formula of C21H25N3O.

Mechanism of Action

DMPP acts as a dopamine receptor modulator by binding to dopamine receptors and altering their activity. Specifically, DMPP has been shown to act as a partial agonist at the D2 dopamine receptor and as an antagonist at the D3 dopamine receptor. This activity results in the modulation of dopamine signaling, which has been implicated in various neurological disorders, including schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the reduction of nitrogen losses from fertilizers, and the potential use as an antipsychotic drug. In addition, DMPP has been shown to have low toxicity and good bioavailability, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP in lab experiments is its ability to modulate dopamine signaling, which has been implicated in various neurological disorders. Another advantage is its potential use as a nitrification inhibitor to reduce nitrogen losses from fertilizers. However, one limitation is the need for further research to fully understand the potential applications of DMPP in various fields.

Future Directions

There are several future directions for research on DMPP, including further investigation of its potential as an antipsychotic drug, its ability to modulate dopamine signaling in various neurological disorders, and its potential use as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the biochemical and physiological effects of DMPP and its potential limitations in lab experiments.

Synthesis Methods

DMPP can be synthesized by various methods, including the condensation reaction between 3,4-dimethylbenzaldehyde and 3-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with piperidine and ammonium formate. Another method involves the reaction between 3,4-dimethylbenzaldehyde and 3-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, DMPP has been investigated for its potential use as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuroscience, DMPP has been studied for its potential use as a tool to study the role of dopamine receptors in various neurological disorders. In agriculture, DMPP has been investigated for its potential use as a nitrification inhibitor to reduce nitrogen losses from fertilizers.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-7-8-17(11-15(14)2)21-18-6-4-10-22(13-18)19(23)16-5-3-9-20-12-16/h3,5,7-9,11-12,18,21H,4,6,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGCWQHIVAZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.